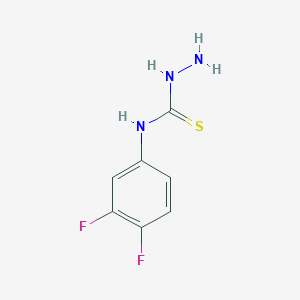

4-(3,4-Difluorophenyl)thiosemicarbazide

Description

Historical Context and Evolution of Thiosemicarbazide (B42300) Chemistry in Drug Discovery

The journey of thiosemicarbazides in medicinal chemistry began in the mid-20th century. The antitubercular properties of this class of compounds were first identified in 1944, when thiosemicarbazide was shown to be active against Mycobacterium tuberculosis in vitro. taylorandfrancis.com This discovery paved the way for further research, leading to the introduction of thiosemicarbazones as frontline drugs against tuberculosis. taylorandfrancis.com

The therapeutic applications of these compounds expanded in the 1960s with the discovery of their antiviral capabilities. benthamopenarchives.com A notable outcome of this research was the development of methisazone (Marboran®), a thiosemicarbazone derivative used to treat smallpox. benthamopenarchives.com These early successes established thiosemicarbazides and their derivatives, thiosemicarbazones, as a versatile and promising scaffold in the search for new therapeutic agents. benthamopenarchives.comupes.ac.in Over the decades, research has continued to uncover new biological activities, evolving from initial antimicrobial applications to areas like cancer chemotherapy. upes.ac.in

Overview of the Pharmacological Potential of Thiosemicarbazide Scaffolds in Contemporary Medicinal Chemistry

The thiosemicarbazide scaffold is a privileged structure in medicinal chemistry, serving as a key building block for compounds with a wide array of biological activities. nih.gov These derivatives are potent intermediates for the synthesis of various bioactive materials and heterocycles. nih.govresearchgate.net The presence of amide, imine, and thione groups makes them versatile ligands capable of coordinating with metal ions, which can enhance their biological effects. benthamopenarchives.comupes.ac.in

Contemporary research has demonstrated that thiosemicarbazide derivatives possess a broad spectrum of pharmacological actions. mdpi.com

Table 1: Reported Pharmacological Activities of Thiosemicarbazide Derivatives

| Pharmacological Activity | Description |

|---|---|

| Antimicrobial | Includes antibacterial and antifungal properties. mdpi.com They are considered promising candidates for developing new antibiotics. mdpi.com The proposed mechanism for antibacterial action involves the inhibition of DNA gyrase and topoisomerase IV, disrupting DNA replication. mdpi.com |

| Anticancer | Thiosemicarbazones have shown significant activity against various cancer cell lines, including lung (A549) and cervical (HeLa) cancers. mdpi.comnih.gov Their mechanisms include inducing apoptosis, arresting the cell cycle, and inhibiting enzymes like ribonucleotide reductase and topoisomerase II. upes.ac.innih.gov |

| Antiviral | A historically significant activity, with derivatives showing efficacy against various viruses. nih.govmdpi.com |

| Antioxidant | Many thiosemicarbazide derivatives exhibit the ability to neutralize free radicals, which is crucial in combating oxidative stress associated with various diseases, including cancer. mdpi.comnih.gov |

| Other Activities | Research has also pointed to antimalarial and anthelmintic potential in certain derivatives. mdpi.comnih.gov |

Significance of Aromatic Substitution Patterns in Thiosemicarbazide Derivatives

The biological activity of thiosemicarbazide derivatives can be significantly modulated by the nature and position of substituents on the aromatic ring. upes.ac.in The introduction of different functional groups can alter the compound's electronic, steric, and lipophilic properties, thereby influencing its interaction with biological targets.

The inclusion of fluorine atoms, in particular, is a well-established strategy in medicinal chemistry to enhance a drug's metabolic stability and binding affinity. mdpi.com In the context of thiosemicarbazide derivatives, the substitution pattern on the phenyl ring is critical. Studies have shown that electron-withdrawing groups can lead to more active compounds compared to electron-donating groups in certain therapeutic areas, such as against Mycobacterium bovis. nih.gov

The reactivity of the aromatic amine precursor during synthesis is also affected by these substituents. For instance, aromatic amines with strongly deactivating groups (e.g., -NO2) may fail to produce the desired thiosemicarbazone product under certain conditions, whereas those with deactivating fluorine groups or activating groups can yield good to excellent results. louisville.edu This highlights the role of aromatic substitution in both the synthesis and the ultimate biological function of these compounds.

Research Objectives and Scope for 4-(3,4-Difluorophenyl)thiosemicarbazide Investigations

Research involving the 4-(3,4-difluorophenyl)thiosemicarbazide moiety primarily focuses on the synthesis of novel derivatives and the evaluation of their potential pharmacological activities. The 3,4-difluoro substitution pattern is of particular interest, and studies often investigate how this specific halogenation influences the compound's biological profile.

The primary objectives of such investigations typically include:

Synthesis and Characterization: The chemical synthesis of novel compounds derived from 4-(3,4-difluorophenyl)thiosemicarbazide or its precursors, such as 3,4-difluorobenzaldehyde. nih.gov This involves reacting the thiosemicarbazide with various aldehydes or ketones to form thiosemicarbazones, which are then purified and structurally confirmed using spectroscopic methods like NMR, IR, and mass spectrometry. nih.govnih.gov

Biological Screening: Evaluating the synthesized compounds for a range of biological activities. Given the known potential of the thiosemicarbazide scaffold, this screening often includes assays for antitumoral, fungicidal, bactericidal, and antiviral efficacy. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Analysis: Investigating how the 3,4-difluorophenyl group, in comparison to other substitution patterns, affects the observed biological activity. This helps in understanding which molecular features are crucial for efficacy and selectivity, guiding the design of more potent and targeted therapeutic agents. nih.gov

For example, research on 2-(3,4-difluorobenzylidene)hydrazine-1-carbothioamide, a thiosemicarbazone derived from 3,4-difluorobenzaldehyde, aims to explore the pharmacological potential conferred by this specific substitution. nih.gov Such studies contribute to the broader goal of developing new, effective drugs by strategically modifying the thiosemicarbazide scaffold. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| 4-(3,4-Difluorophenyl)thiosemicarbazide | |

| 2-(3,4-Difluorobenzylidene)hydrazine-1-carbothioamide | |

| Methisazone |

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(3,4-difluorophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNFJKFWMGLQBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)NN)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(3,4-Difluorophenyl)thiosemicarbazide

The synthesis of 4-substituted thiosemicarbazides, including 4-(3,4-Difluorophenyl)thiosemicarbazide, is commonly achieved through the nucleophilic addition of hydrazine (B178648) to an appropriate isothiocyanate. irjmets.com This well-established method involves the reaction of 3,4-difluorophenyl isothiocyanate with hydrazine hydrate (B1144303). nih.govresearchgate.net

The general mechanism begins with the nucleophilic attack of the amino group of hydrazine on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This reaction is typically carried out in a suitable solvent, such as ethanol (B145695). nih.gov The resulting intermediate then undergoes proton transfer to yield the final thiosemicarbazide (B42300) product.

General Reaction Scheme:

F₂-C₆H₃-N=C=S + H₂N-NH₂ → F₂-C₆H₃-NH-C(=S)-NH-NH₂

(3,4-Difluorophenyl isothiocyanate) + (Hydrazine) → (4-(3,4-Difluorophenyl)thiosemicarbazide)

This synthetic route is widely employed due to the commercial availability of the starting materials and the generally straightforward nature of the reaction, often resulting in good yields of the desired product. researchgate.netscribd.com

Optimizing the synthesis of thiosemicarbazides focuses on controlling reaction conditions and implementing effective purification methods to maximize yield and ensure high purity. One key strategy involves the careful control of temperature; for instance, the dropwise addition of isothiocyanate to a solution of hydrazine hydrate is often performed in an ice bath to manage the exothermic nature of the reaction. nih.gov

The choice of solvent is also critical, with ethanol being a commonly used medium. nih.gov Reaction duration and temperature can be adjusted; some procedures involve stirring the mixture overnight, while others may employ gentle heating or refluxing to drive the reaction to completion. nih.govanalis.com.my

Upon completion of the reaction, the crude product often precipitates from the solution. Purification is typically achieved through filtration, followed by washing with a cold solvent (such as ethanol or methanol) to remove unreacted starting materials and soluble impurities. analis.com.mynih.gov The most crucial step for obtaining a high-purity product is recrystallization from an appropriate solvent, such as ethanol. irjmets.comchemmethod.com The purity of the final compound is then confirmed by analytical techniques like melting point determination and spectroscopy. nih.gov

Derivatization Strategies to Form 4-(3,4-Difluorophenyl)thiosemicarbazone Analogues

Thiosemicarbazides are valuable intermediates for the synthesis of thiosemicarbazones, a class of compounds with significant chemical and biological interest. irjmets.comnih.gov The primary method for this transformation is the condensation reaction of the terminal primary amino group (-NH₂) of the thiosemicarbazide with the carbonyl group of an aldehyde or a ketone. researchgate.netjocpr.com

The synthesis of 4-(3,4-Difluorophenyl)thiosemicarbazone analogues is achieved through a condensation reaction between 4-(3,4-Difluorophenyl)thiosemicarbazide and a wide variety of carbonyl compounds, including both aldehydes and ketones. analis.com.mynih.gov This reaction typically involves mixing equimolar amounts of the thiosemicarbazide and the carbonyl compound in a solvent like ethanol or methanol. nih.govjocpr.com

Often, a catalytic amount of an acid, such as glacial acetic acid, is added to the reaction mixture to facilitate the dehydration process. analis.com.mychemmethod.comjocpr.com The mixture is then stirred at room temperature or heated under reflux for a period ranging from a few hours to 24 hours. nih.govjocpr.com The resulting thiosemicarbazone product, which contains a characteristic azomethine (-N=CH-) or hydrazone (-N=C<) group, often precipitates out of the solution upon cooling and can be isolated by filtration. analis.com.mynih.gov

General Reaction Scheme for Aldehyde Condensation:

F₂-C₆H₃-NH-C(=S)-NH-NH₂ + R-CHO → F₂-C₆H₃-NH-C(=S)-NH-N=CH-R + H₂O

The versatility of the condensation reaction allows for the introduction of a vast array of chemical moieties into the final thiosemicarbazone structure, depending on the choice of the carbonyl reactant. nih.gov This strategy is widely used to synthesize libraries of analogues for various chemical applications.

By reacting 4-(3,4-Difluorophenyl)thiosemicarbazide with different substituted benzaldehydes, a range of benzylidene-containing thiosemicarbazones can be produced. nih.gov Furthermore, the use of aldehydes or ketones that incorporate heterocyclic systems (e.g., pyridine, thiophene, furan, thiazole) leads to the formation of thiosemicarbazones bearing these important chemical scaffolds. nih.govmdpi.com This derivatization allows for the systematic modification of the molecule's steric and electronic properties.

Analytical Techniques for Structural Elucidation of 4-(3,4-Difluorophenyl)thiosemicarbazide and its Derivatives

The structural confirmation of 4-(3,4-Difluorophenyl)thiosemicarbazide and its thiosemicarbazone derivatives relies on a combination of modern spectroscopic and analytical methods. nih.govtaylorandfrancis.com These techniques provide unambiguous evidence of the compound's identity, purity, and detailed molecular structure.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups present in the molecules. For thiosemicarbazides, characteristic absorption bands include N-H stretching vibrations (typically in the 3100-3400 cm⁻¹ region) and the C=S (thione) stretching vibration. nih.govnih.gov In the corresponding thiosemicarbazones, the formation of the azomethine group (C=N) is confirmed by the appearance of a characteristic stretching band around 1600 cm⁻¹. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure. mdpi.com

¹H NMR : This technique provides information on the number and chemical environment of protons. Signals for aromatic protons, N-H protons (which are often broad and may exchange with D₂O), and the azomethine proton (-N=CH-) in thiosemicarbazones (typically found downfield) are key diagnostic peaks. nih.govnih.gov

¹³C NMR : This analysis identifies the carbon skeleton of the molecule. The signal for the thione carbon (C=S) is particularly characteristic and appears significantly downfield (often around 175-185 ppm). nih.govnih.gov Other signals correspond to aromatic carbons and the imine carbon (C=N). nih.gov

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the synthesized compounds. jocpr.comnih.gov The molecular ion peak (M⁺) in the mass spectrum confirms the empirical formula and successful synthesis of the target molecule. researchgate.net

Elemental Analysis : This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages are compared with the calculated theoretical values to confirm the elemental composition and purity of the synthesized molecule. nih.govnih.govjocpr.com

Table of Compounds

Structure Activity Relationship Sar and Molecular Design Principles

Influence of the 3,4-Difluorophenyl Moiety on Biological Activities

The 3,4-difluorophenyl group is a critical pharmacophoric element that significantly modulates the physicochemical properties and biological profile of the entire molecule. The presence and positioning of the fluorine atoms are key determinants of the compound's efficacy.

The substitution of fluorine atoms onto the phenyl ring introduces profound electronic and metabolic changes. Fluorine is the most electronegative element, and its incorporation can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability. nih.gov These modifications can lead to significant improvements in the pharmacokinetic and physicochemical properties of molecules. mdpi.com

The strategic placement of fluorine can influence the binding interactions of a molecule with its target protein, potentially leading to increased potency or selectivity. nih.gov Specifically, the 3,4-difluoro substitution pattern creates a distinct electronic environment on the aromatic ring. The strong electron-withdrawing nature of fluorine atoms via the inductive effect can modulate the electron density of the entire molecule, influencing how it interacts with receptor sites. researchgate.net This electronic perturbation can facilitate or enhance binding to the active sites of enzymes and other biological systems. ijper.org

Furthermore, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net This can lead to an increased half-life and bioavailability of the compound. The small size of the fluorine atom means it can often replace a hydrogen atom with minimal steric changes, allowing the modified molecule to still fit within a biological target's binding pocket. researchgate.net

The biological activity of 4-(3,4-Difluorophenyl)thiosemicarbazide can be better understood by comparing it with analogs bearing different substituents on the aryl ring.

Comparison with Dichloro-Substituted Analogs: When compared to its chlorinated counterpart, 4-(3,4-Dichlorophenyl)thiosemicarbazide, the difluoro derivative often exhibits distinct properties. While both fluorine and chlorine are halogens and act as electron-withdrawing groups, fluorine's higher electronegativity and smaller atomic radius can lead to different binding interactions. Studies on related thiosemicarbazones have shown that disubstitution with chlorine at the 3 and 4 positions of the benzylidene ring can be advantageous for certain biological activities, such as photosynthetic electron transport (PET) inhibition. nih.gov However, research also indicates that thiosemicarbazide (B42300) derivatives with electron-withdrawing groups like halogens can function as potent anticancer agents. ijper.org The subtle differences in size, electronegativity, and ability to form hydrogen bonds between fluorine and chlorine can lead to significant variations in biological outcomes.

Comparison with Dimethyl-Substituted Analogs: In contrast to the electron-withdrawing halogenated derivatives, a compound like 4-(2,4-Dimethylphenyl)thiosemicarbazide features electron-donating methyl groups. This substitution pattern alters the electronic properties of the phenyl ring in the opposite direction, making it more electron-rich. This fundamental electronic difference often leads to a different spectrum of biological activity. For instance, in some series of anticancer thiosemicarbazide analogs, compounds with electron-withdrawing groups demonstrated higher potency compared to those with electron-donating substitutions. ijper.org

The following table summarizes the inhibitory concentrations (IC50) of various aryl-substituted thiosemicarbazones against a human colon cancer cell line (HCT-116), illustrating the impact of different substitutions.

| Compound | Aryl Substitution | IC50 (µmol/L) against HCT-116 nih.gov |

|---|---|---|

| Analog 1 | 2,3-Dichloro | 0.89 |

| Analog 2 | 3,4-Dichloro | 0.45 |

| Analog 3 | 4-Bromo | >10 |

Data is illustrative of general trends for related thiosemicarbazone structures.

Role of the Thiosemicarbazide Core in Ligand-Target Interactions

The thiosemicarbazide scaffold (NH₂-NH-CS-NH-) is not merely a linker but an active participant in biological interactions. researchgate.net Its structural flexibility and the presence of nitrogen and sulfur donor atoms allow it to act as an efficient chelator of transition metal ions, which is a key mechanism for the antiproliferative activity of many thiosemicarbazones. nih.gov

The core can form multiple hydrogen bonds, which are crucial for stabilizing the ligand within the binding pocket of a target protein. mdpi.com For example, in studies of thiosemicarbazides targeting bacterial topoisomerase IV, the thiosemicarbazide chain is predicted to engage in close hydrophobic interactions with key amino acid residues like Asp81. nih.gov The ability of the sulfur and nitrogen atoms to coordinate with metal ions is fundamental to the mechanism of action for many thiosemicarbazide derivatives, particularly in their roles as enzyme inhibitors. nih.govmdpi.com The planarity and hydrogen bonding capabilities of the thiosemicarbazone core play a key role in stabilizing the active forms of the molecules, influencing how they interact with target sites. mdpi.com

Rational Design Strategies for Enhanced Bioactivity

Building on the SAR principles, several rational design strategies can be employed to optimize the biological activity of 4-(3,4-Difluorophenyl)thiosemicarbazide. These strategies aim to improve potency, selectivity, and pharmacokinetic properties.

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with potentially enhanced affinity, better efficacy, or a dual mode of action. nih.gov This is a well-established strategy in drug design. For instance, the thiosemicarbazone scaffold has been successfully hybridized with other biologically active moieties, such as quinazoline (B50416), to create potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2). mdpi.com Another approach involves creating hybrid molecules by linking thiosemicarbazones to thiazole (B1198619) derivatives. nih.gov Applying this to 4-(3,4-Difluorophenyl)thiosemicarbazide, one could envision creating hybrids by linking the N-terminal nitrogen to other known anticancer or antimicrobial pharmacophores, aiming for synergistic effects.

Scaffold hopping is a computational or medicinal chemistry strategy used to identify isofunctional molecular structures with significantly different core backbones. bhsai.org This can lead to new compounds with improved properties, such as better patentability or reduced side effects. Within the thiosemicarbazide class, this can involve replacing the core scaffold while retaining the key pharmacophoric features.

A common application of this principle is the use of thiosemicarbazides as versatile starting materials for the synthesis of various five-membered heterocyclic compounds, such as 1,3,4-thiadiazoles or 1,2,4-triazoles. mdpi.comresearchgate.netmdpi.com This intramolecular cyclization effectively transforms the linear thiosemicarbazide core into a new heterocyclic scaffold, which may offer a different pharmacological profile while maintaining some of the original binding interactions. For example, the transformation of a thiosemicarbazide into a 1,2,4-triazole-3-thione derivative can alter its biological activity profile, as seen in studies on anthelmintic agents. mdpi.com This represents a form of scaffold hopping where the essential peripheral groups (like the 3,4-difluorophenyl moiety) are retained on a new central ring system.

Incorporation into Fused Heterocyclic Systems (e.g., Quinazoline, Thiazole, Pyrazoline, Triazole)

Quinazoline Derivatives: The quinazoline nucleus is a privileged scaffold in drug discovery, known for a wide range of pharmacological activities. nih.govresearchgate.net Structure-activity relationship (SAR) studies on quinazoline derivatives have shown that substitutions at various positions can significantly modulate their biological effects. mdpi.comresearchgate.net For instance, the introduction of a 4-anilino-quinazoline moiety is a well-established strategy for developing Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. mdpi.com SAR studies reveal that hydrogen bonds between the N-1 and N-3 atoms of the quinazoline ring and key amino acid residues in the kinase's active site are crucial for potent inhibition. mdpi.com By inserting moieties derived from 4-(3,4-difluorophenyl)thiosemicarbazide, researchers can explore new interactions. For example, linking a 3-nitro-1,2,4-triazole (B13798) motif to the C-7 position of the quinazoline core has yielded potent dual EGFR/VEGFR2 inhibitors. mdpi.com

Thiazole Derivatives: Thiazole rings are integral components of many biologically active compounds. globalresearchonline.net The incorporation of a thiosemicarbazide-derived side chain onto a thiazole ring can lead to compounds with significant antimicrobial or anticancer properties. SAR studies have indicated that the presence of a fluoro-substituted phenyl ring is critical for the activity of some thiazole derivatives against Mycobacterium smegmatis. globalresearchonline.net In one area of research, thiazole-substituted pyrazolines were synthesized from chalcones and thiosemicarbazide, with some of the resulting compounds showing significant antimicrobial activity. nih.gov

Pyrazoline Derivatives: Pyrazolines, which are five-membered heterocyclic compounds with two adjacent nitrogen atoms, are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. eurekaselect.comthepharmajournal.com They are often synthesized through the cyclization of chalcones with reagents like hydrazine (B178648) or thiosemicarbazide. rjptonline.orgnih.gov The substitution pattern on the pyrazoline ring is critical for its activity. For example, SAR studies on 3,5-diphenyl-2-pyrazoline derivatives have shown that 4-methoxy and 4-chloro substituents on the phenyl ring at position-3 can increase antidepressant activity. nih.gov Synthesizing pyrazolines from chalcones and a substituted thiosemicarbazide, such as 4-(3,4-difluorophenyl)thiosemicarbazide, allows for the introduction of the difluorophenyl moiety, which can modulate the compound's lipophilicity and electronic character, thereby influencing its biological profile.

Triazole Derivatives: 1,2,4-triazoles are another important class of heterocycles with diverse therapeutic applications, including antifungal, antimicrobial, and anticancer activities. frontiersin.org They are often synthesized from thiosemicarbazide or thiocarbohydrazide (B147625) precursors. nih.govmdpi.comresearchgate.net The biological activity of triazole derivatives is highly dependent on the substituents attached to the triazole ring. nih.gov For instance, in a series of 4-amino-1,2,4-triazole-5-thione derivatives, a methyl substitution at the 3-position resulted in the most potent antimycobacterial activity. nih.gov The synthesis of triazole-based thiosemicarbazone derivatives has yielded compounds with potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in Alzheimer's disease. mdpi.com The SAR for these compounds indicated that the nature, position, and electronic effects of substituents on the phenyl rings were crucial for their inhibitory potency. mdpi.com

Table 1: Biological Activities of Fused Heterocyclic Systems Incorporating Thiosemicarbazide-Related Moieties

| Heterocyclic System | Precursor/Moiety | Key SAR Finding | Biological Activity |

|---|---|---|---|

| Quinazoline | 3-nitro-1,2,4-triazole | Linker chain length between quinazoline and triazole is favorable for activity. mdpi.com | Dual EGFR/VEGFR2 Inhibition mdpi.com |

| Thiazole | Fluoro-substituted phenyl ring | Presence of a fluoro-substituted phenyl ring is critical for activity. globalresearchonline.net | Anti-mycobacterial globalresearchonline.net |

| Pyrazoline | 4-methoxy/4-chloro phenyl | Substituents at position-3 of the pyrazoline ring increase activity. nih.gov | Antidepressant nih.gov |

| Triazole | Methyl group | A methyl group at the 3-position of the triazole ring showed the highest potency. nih.gov | Antimycobacterial nih.gov |

| Triazole-Thiosemicarbazone | Di- and tri-substituted phenyl rings | Electron-withdrawing and -donating groups on phenyl rings dictate potency. mdpi.com | Anti-Alzheimer's (AChE/BuChE Inhibition) mdpi.com |

Development of Structure-Activity Relationship Models for 4-(3,4-Difluorophenyl)thiosemicarbazide Analogues

To rationalize the biological data and guide the design of more potent analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. These models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activities.

For classes of compounds like quinazoline and triazole derivatives, which can be derived from precursors such as 4-(3,4-difluorophenyl)thiosemicarbazide, 3D-QSAR and pharmacophore modeling have proven to be valuable tools. nih.gov For example, 3D-QSAR models have been successfully developed for 6-arylquinazolin-4-amines, which are potent inhibitors of specific protein kinases. nih.gov These models, often validated with training and test sets of compounds, demonstrate high predictive power, as indicated by strong correlation coefficients (R²) and cross-validated coefficients (Q²). nih.gov

In the development of a QSAR model, molecular descriptors representing steric, electronic, and hydrophobic properties are calculated for each analogue. These descriptors are then used to build a regression model against the observed biological activity. The resulting model can be visualized using contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. This provides crucial insights for molecular design. For instance, a model might indicate that bulky, electron-withdrawing groups at a particular position on the phenyl ring would enhance binding to the target protein.

For a series of 1,2,4-triazole (B32235) derivatives with anti-pancreatic cancer activity, 2D-QSAR models were developed using techniques like multiple linear regression (MLR) and artificial neural networks (ANN). physchemres.org These models showed good internal and external predictive ability, confirming their quality and validation. physchemres.org Such studies help in understanding the structural requirements for activity and allow for the virtual screening and prioritization of new candidate molecules before their synthesis, thereby saving time and resources. The insights gained from these models are instrumental in the optimization of lead compounds derived from scaffolds like 4-(3,4-difluorophenyl)thiosemicarbazide.

Table 2: Key Parameters in QSAR Model Development

| Modeling Technique | Key Parameters | Application Example | Reference |

|---|---|---|---|

| 3D-QSAR | R² (Correlation Coefficient), Q² (Cross-validated R²) | Predicting activity of 6-arylquinazolin-4-amines as kinase inhibitors. | nih.gov |

| Pharmacophore Modeling | Structural features (H-bond donors/acceptors, aromatic rings) | Identifying essential features for kinase inhibition. | nih.gov |

| 2D-QSAR (MLR, ANN) | Molecular Descriptors, R²test (External Validation) | Modeling anti-pancreatic cancer activity of 1,2,4-triazole derivatives. | physchemres.org |

| Principal Component Analysis (PCA) | Selection of non-collinear descriptors | Reducing dimensionality of descriptor space for robust model building. | physchemres.org |

Preclinical Biological Evaluation and Mechanistic Insights

Anticancer and Antiproliferative Research

Derivatives of 4-(3,4-Difluorophenyl)thiosemicarbazide belong to a class of compounds known as thiosemicarbazones, which have demonstrated notable antiproliferative effects in both laboratory studies and animal models. ijpcbs.com The structural versatility of these compounds allows for modifications that can enhance their selectivity and potency against various cancer cell lines. ijpcbs.com

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines

Thiosemicarbazide (B42300) derivatives have shown considerable cytotoxic effects across a wide spectrum of human cancer cell lines. Studies have demonstrated their ability to inhibit the growth of cancers such as prostate, melanoma, breast, and lung cancer. mdpi.com For instance, a novel thiosemicarbazone derivative demonstrated potent activity against colon cancer cell lines HT-29 and SW620. nih.gov Another study on acridine–thiosemicarbazone hybrids reported significant cytotoxicity against B16-F10 melanoma and K-562 leukemia cells. mdpi.com

The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. nih.gov The efficacy of these compounds can vary based on the specific derivative and the cancer cell line being tested. mdpi.comresearchgate.net

Below is a table summarizing the cytotoxic activity of various thiosemicarbazone derivatives against several human cancer cell lines.

Cellular Mechanisms of Action

The anticancer effects of 4-(3,4-Difluorophenyl)thiosemicarbazide and its analogues are attributed to a multi-targeted mechanism of action, impacting several crucial cellular processes.

A primary mechanism by which thiosemicarbazones exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov Research on a benzophenone (B1666685) thiosemicarbazone compound demonstrated that its antiproliferative effects are followed by induced programmed cell death in human leukemia cell lines. nih.gov This process often involves the activation of the mitochondrial signaling pathway, leading to a loss of mitochondrial membrane potential. nih.gov In pancreatic adenocarcinoma cells, a novel thiosemicarbazone, FA4, was shown to induce a higher percentage of apoptotic cells compared to the standard chemotherapeutic drug gemcitabine. mdpi.com The cytotoxic effect is often directly linked to the compound's ability to trigger apoptosis over necrosis. nih.gov

Thiosemicarbazone derivatives have been shown to interfere with the normal progression of the cell cycle, a key process in cell proliferation. nih.gov A significant body of evidence points to the induction of cell cycle arrest, predominantly at the G2/M checkpoint. nih.govnih.govnih.govfrontiersin.orgmdpi.com This arrest prevents cancer cells from proceeding through mitosis and dividing. For example, the thiosemicarbazone compound T44Bf was found to cause a significant G2/M arrest in HL60, U937, KG1a, and Jurkat leukemia cells. nih.gov This mitotic arrest is often associated with defects in chromosome alignment. nih.gov The blockage of the cell cycle at the G2/M phase can be a result of DNA damage that is difficult for the cell to repair, ultimately leading to apoptosis. frontiersin.org The molecular mechanism can involve the downregulation of key regulatory proteins like Cyclin B1. mdpi.com

A well-established mechanism of action for thiosemicarbazones is their ability to act as potent iron chelators. nih.govug.edu.ghnih.govrsc.org Iron is an essential element for cellular proliferation, and cancer cells have a particularly high demand for it. By binding to and sequestering intracellular iron, these compounds deplete the cancer cells of this vital nutrient, which in turn can induce cell cycle arrest and inhibit the function of iron-dependent enzymes crucial for DNA synthesis and repair. nih.gov The chelation of iron can also lead to the formation of redox-active metal complexes. ug.edu.gh These complexes can generate reactive oxygen species (ROS), inducing oxidative stress and contributing to lysosomal membrane permeabilization, which further enhances the compound's cytotoxic effects. nih.gov

Beyond their broader effects on the cell cycle and iron metabolism, thiosemicarbazones have been found to inhibit specific molecular targets critical for cancer cell survival and proliferation.

Topoisomerase IIα: This enzyme is crucial for managing DNA topology during replication and transcription. Inhibition of Topoisomerase IIα leads to DNA damage and is a validated strategy in cancer therapy. mdpi.com Several studies have identified Topoisomerase IIα as a molecular target for thiosemicarbazones and their metal complexes. mdpi.comnih.govnih.govresearchgate.netresearchgate.net The inhibition of this enzyme is considered a key mechanism responsible for the antiproliferative activities of this class of compounds. mdpi.com

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth. mdpi.comfrontiersin.org Inhibiting VEGFR-2 is a critical anti-angiogenic strategy. Notably, compounds containing a difluorophenyl group have shown potent VEGFR-2 inhibitory activity. nih.gov For instance, the compound QDAU5, which incorporates a 3,4-difluoroaniline (B56902) group, was identified as a highly potent inhibitor of VEGFR-2 with an IC50 value of 0.77 nM. nih.gov This suggests that the 3,4-difluorophenyl moiety present in 4-(3,4-Difluorophenyl)thiosemicarbazide is a key pharmacophore for targeting this receptor.

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the folate pathway, responsible for producing precursors needed for DNA synthesis. patsnap.com As such, it is a major target for anticancer drugs like methotrexate. patsnap.comwikipedia.org While direct inhibition by 4-(3,4-Difluorophenyl)thiosemicarbazide is still under investigation, various heterocyclic compounds, including thiosemicarbazone derivatives, have been explored as DHFR inhibitors. nih.govnih.govresearchgate.net Additionally, related thiosemicarbazide derivatives have been shown to downregulate the expression of dihydroorotate (B8406146) dehydrogenase (DHODH), another mitochondrial enzyme involved in nucleotide synthesis, highlighting the potential of this chemical class to disrupt critical metabolic pathways in cancer cells. mdpi.com

Antimicrobial Research

Thiosemicarbazides have been identified as a novel scaffold for potential antibacterial agents. nih.gov The antibacterial efficacy of this class of compounds is highly dependent on the substitution patterns at both the N1 and N4 positions of the thiosemicarbazide core. nih.govnih.gov Generally, thiosemicarbazide derivatives show moderate to promising activity, particularly against Gram-positive bacteria. nih.govresearchgate.net

Research on various 1-fluorobenzoyl-4-arylthiosemicarbazides has shown activity against a panel of Gram-positive strains, including Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus. nih.gov In contrast, activity against Gram-negative bacteria is often limited or absent. nih.gov For instance, many thiosemicarbazide derivatives show a lack of antimicrobial activity against reference strains like Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The presence of electron-withdrawing groups, such as trifluoromethyl, on the N4-phenyl ring has been found to confer optimal activity against both reference and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) clinical isolates. nih.gov

| Compound Type | Gram-Positive Activity | Gram-Negative Activity | Reference |

|---|---|---|---|

| 1-Fluorobenzoyl-4-arylthiosemicarbazides | Active against S. aureus, S. epidermidis, B. subtilis, B. cereus, M. luteus | Not specified | nih.gov |

| Thiosemicarbazides with trifluoromethylphenyl group | High activity against various Gram-positive strains (MIC: 3.9–250 µg/mL) | Lack of activity against K. pneumoniae, E. coli, P. aeruginosa | nih.gov |

| 4-N-substituted thiosemicarbazides | Most compounds showed activity against Gram-positive bacteria | Limited activity | researchgate.net |

The antifungal potential of thiosemicarbazide derivatives is well-recognized. nih.gov Various studies have demonstrated their efficacy against a range of fungal pathogens, including species from the genera Candida, Microsporum, and Trichophyton. nih.govnih.govresearchgate.net Dermatophytes, such as Trichophyton and Microsporum species, are common causative agents of superficial fungal infections affecting skin, hair, and nails. nih.gov Candida albicans is a major opportunistic pathogen responsible for both superficial and systemic candidiasis. researchgate.net

The antifungal effectiveness of 4-arylthiosemicarbazides is influenced by structural and electronic factors of the molecule. nih.govresearchgate.net While specific data for 4-(3,4-Difluorophenyl)thiosemicarbazide is not detailed in the provided context, related compounds have shown notable activity. For example, certain isoquinoline (B145761) derivatives of thiosemicarbazide were identified as potent antifungal agents against Candida species. nih.gov A thiosemicarbazide derivative synthesized from camphene (B42988) demonstrated a significant antifungal effect against Trichophyton mentagrophytes. researchgate.net The search for new antifungal agents is driven by the increasing incidence of fungal resistance to existing drugs. researchgate.net

| Fungal Genus | Observed Activity of Thiosemicarbazide Derivatives | Reference |

|---|---|---|

| Candida spp. | Activity demonstrated by various 4-arylthiosemicarbazides and isoquinoline derivatives. | nih.govresearchgate.net |

| Microsporum spp. | General antifungal activity against dermatophytes has been noted. | nih.gov |

| Trichophyton spp. | A camphene-derived thiosemicarbazide was effective against T. mentagrophytes. | researchgate.net |

A key target for the antibacterial action of some thiosemicarbazide derivatives is the essential enzyme D-alanyl-D-alanine ligase (Ddl). nih.gov This enzyme plays a crucial role in the biosynthesis of the bacterial cell wall by catalyzing the formation of the D-alanine-D-alanine dipeptide, a vital precursor for peptidoglycan synthesis. nih.govnih.gov Inhibition of Ddl disrupts this pathway, compromising the integrity of the bacterial cell wall and leading to cell death. nih.govnih.gov

Docking studies have suggested that thiosemicarbazides can act as allosteric inhibitors of Ddl. nih.gov These compounds are predicted to bind to a site distinct from the active site where the natural substrates bind. This allosteric binding mechanism has been proposed for a series of 4-aryl-1-(2-hydroxybenzoyl)thiosemicarbazides. nih.gov For instance, 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)thiosemicarbazide was identified as a potent Ddl inhibitor with bactericidal activity against Gram-positive bacteria. nih.gov The inhibition of Ddl activity is hypothesized to be a primary mechanism responsible for the antibacterial effects observed in this class of compounds. nih.gov

Mechanistic Studies of Antimicrobial Action

Disruption of Fungal Cell Membrane Function

The fungal cell membrane is a critical barrier, and its disruption is a key mechanism for many antifungal agents. While the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, have been investigated for antifungal properties, specific studies detailing the direct interaction of 4-(3,4-Difluorophenyl)thiosemicarbazide with the fungal cell membrane are not extensively documented in the available literature. Research into related compounds, such as 4-arylthiosemicarbazides, has explored their potential to inhibit fungal enzymes rather than causing direct membrane lysis. nih.govresearchgate.net For instance, molecular modeling studies have docked these compounds into the active sites of enzymes like sterol 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. nih.govresearchgate.net Inhibition of such enzymes would indirectly affect membrane integrity.

One study on antifungal thiosemicarbazone derivatives noted that a compound with a 3,4-difluorophenyl substitution demonstrated activity against various fungal strains, though the precise mechanism was not elucidated. nih.gov The general mechanism for some antifungal agents involves permeabilizing the cell membrane, leading to leakage of cellular contents and cell death. slideshare.netmdpi.com However, specific evidence confirming this direct mechanism for 4-(3,4-Difluorophenyl)thiosemicarbazide is not presently available.

Inhibition of DNA Replication Enzymes (e.g., DNA Gyrase, Topoisomerase IV)

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. nih.govnih.gov These enzymes are critical for processes like DNA replication, repair, and chromosome segregation. wikipedia.org Thiosemicarbazide derivatives have emerged as a novel class of inhibitors targeting these enzymes. nih.govnih.gov

Studies have shown that certain thiosemicarbazides can inhibit the ATPase activity of the ParE subunit of Staphylococcus aureus topoisomerase IV. nih.govnih.gov This inhibition prevents the enzyme from hydrolyzing ATP, which is necessary for its function, rather than stabilizing the DNA-enzyme cleavage complex, which is the mechanism of quinolone antibiotics. nih.gov While this highlights a potential mechanism for the thiosemicarbazide scaffold, specific inhibitory data for 4-(3,4-Difluorophenyl)thiosemicarbazide against DNA gyrase or topoisomerase IV is not detailed in the reviewed scientific literature. Research has focused on other derivatives, such as those with indolyl or benzoyl moieties, which have shown potent inhibitory activity against topoisomerase IV. nih.govresearchgate.net

Table 1: Examples of Thiosemicarbazide Derivatives and their Topoisomerase IV Inhibitory Activity

| Compound Name | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 4-Benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazide | S. aureus Topoisomerase IV | 90 researchgate.net |

| 4-Benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | S. aureus Topoisomerase IV | 14 researchgate.net |

Interference with Protein Synthesis

Interference with protein synthesis is a well-established mechanism of action for many antimicrobial agents. However, based on the available scientific literature, there is no specific research indicating that 4-(3,4-Difluorophenyl)thiosemicarbazide or closely related thiosemicarbazide derivatives primarily act by inhibiting protein synthesis. The main focus of mechanistic studies for this class of compounds has been on other targets, such as topoisomerase enzymes. nih.govnih.gov

Exploration of Other Biological Activities

Antiviral Properties

The thiosemicarbazide scaffold has been a subject of interest in the development of antiviral agents. Various derivatives have been synthesized and tested against a range of DNA and RNA viruses. nih.govnih.govresearchgate.net For example, a series of novel indolylthiosemicarbazides demonstrated significant and selective inhibitory effects on the replication of Coxsackie B4 virus. nih.gov The antiviral activity was found to be dependent on the free thiosemicarbazide moiety, as cyclization into 4-thiazolidinones resulted in a loss of this effect. nih.gov

While these findings suggest the potential of the thiosemicarbazide chemical class in antiviral research, specific studies evaluating the antiviral properties of 4-(3,4-Difluorophenyl)thiosemicarbazide have not been reported in the reviewed literature.

Antioxidant Activity

Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, have been investigated for their antioxidant potential. mdpi.commdpi.comnih.govresearchgate.netnih.gov These compounds can act as free radical scavengers, which is attributed to the presence of the thiocarbamide group containing sulfur and nitrogen atoms that can participate in charge delocalization and radical stabilization. mdpi.com Studies on various thiosemicarbazones have demonstrated their ability to effectively neutralize free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govnih.gov The antioxidant activity is often influenced by the nature of the substituents on the aromatic ring. nih.gov Despite the known antioxidant properties of the general scaffold, specific data quantifying the antioxidant activity of 4-(3,4-Difluorophenyl)thiosemicarbazide is not available in the current body of literature.

Anthelmintic Effects

Parasitic infections caused by helminths remain a significant global health issue, necessitating the search for new anthelmintic drugs. nih.govresearchgate.net The thiosemicarbazide scaffold has been explored for this purpose. nih.govresearchgate.netsemanticscholar.orgscilit.com In a study evaluating a series of novel thiosemicarbazides for their in vitro anthelmintic activity against Rhabditis sp., several compounds showed significant efficacy. nih.govresearchgate.net The activity was found to be influenced by the substitution pattern on the phenyl ring. For instance, derivatives with 2-fluoro and 3-fluoro substitutions were evaluated, showing varying degrees of nematode mortality at different concentrations. nih.govresearchgate.net However, this particular study did not include the 3,4-difluoro derivative. Therefore, while the thiosemicarbazide class shows promise for anthelmintic activity, specific research findings on the effects of 4-(3,4-Difluorophenyl)thiosemicarbazide against helminths are not documented.

Table 2: Anthelmintic Activity of Selected Fluorophenyl-Thiosemicarbazide Derivatives against Rhabditis sp.

| Compound Name | Concentration (mg/mL) | Nematode Survival (%) |

|---|---|---|

| 4-(2-Fluorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 11.12 | 32 |

| 5.56 | Not specified | |

| 4-(3-Fluorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 11.12 | 4 |

Tyrosinase Inhibition

There is no available research data detailing the inhibitory effects of 4-(3,4-Difluorophenyl)thiosemicarbazide on tyrosinase activity. Consequently, information regarding its potency, such as IC50 values, and the mechanism of inhibition is currently not known.

α-Glucosidase Inhibition

Similarly, no studies were identified that have evaluated the α-glucosidase inhibitory potential of 4-(3,4-Difluorophenyl)thiosemicarbazide. Therefore, data on its efficacy and mode of action against this enzyme are not available.

Further experimental research is required to determine the biological activities and mechanistic insights of 4-(3,4-Difluorophenyl)thiosemicarbazide as a potential inhibitor of tyrosinase and α-glucosidase.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of molecular recognition and for screening potential drug candidates.

Prediction of Binding Modes and Affinities

Molecular docking simulations predict how 4-(3,4-Difluorophenyl)thiosemicarbazide might fit into the active site of a protein. The process calculates the binding energy or affinity, which indicates the strength of the interaction. A lower binding energy (more negative value) suggests a more stable and favorable interaction.

The binding mode is determined by the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For thiosemicarbazide (B42300) derivatives, the thiocarbonyl group (C=S) and the hydrazine (B178648) (-NH-NH2) moiety are often key players in forming hydrogen bonds with amino acid residues in a protein's active site. nih.gov For instance, in studies of similar compounds, the terminal amine and the sulfur atom are frequently involved in critical hydrogen bonding and hydrophobic interactions that anchor the ligand within the receptor pocket. nih.gov The difluorophenyl ring can also participate in hydrophobic or pi-stacking interactions, further stabilizing the complex.

Identification of Putative Biological Targets

An important application of computational screening is the identification of potential biological targets for a novel compound. Tools like SwissTargetPrediction use the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to the same protein targets. akademisains.gov.mynih.gov

For the related compound 4-(2-fluorophenyl)thiosemicarbazide, this method predicted 15 potential human protein targets. akademisains.gov.my It is anticipated that a similar screening for 4-(3,4-Difluorophenyl)thiosemicarbazide would yield a comparable range of targets known to interact with thiosemicarbazone-type structures. These often include enzymes critical to disease pathways, such as kinases, topoisomerases, and oxidoreductases, which are common targets in anticancer and antimicrobial research. akademisains.gov.mynih.govnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides deep insights into a compound's stability, reactivity, and electronic properties. mdpi.com

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals - FMO)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. lew.ro The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. akademisains.gov.my The distribution of these orbitals indicates the most probable sites for chemical reactions.

In a DFT study of the analogous 4-(2-fluorophenyl)thiosemicarbazide, the HOMO was found to be localized primarily on the sulfur atom of the thiosemicarbazide group, indicating this is the most likely site for electron donation (nucleophilic attack). akademisains.gov.my The LUMO was localized on the fluorophenyl ring, suggesting it is the primary electron-accepting region. akademisains.gov.my A similar distribution is expected for 4-(3,4-Difluorophenyl)thiosemicarbazide, with the sulfur atom being the main nucleophilic center and the difluorophenyl ring acting as the electrophilic center.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. akademisains.gov.my It helps identify the electrophilic and nucleophilic sites, which is crucial for understanding how a molecule will interact with biological receptors. lew.romdpi.com

MEP maps use a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net For fluorinated thiosemicarbazides, the MEP map typically shows a strong negative potential (red) around the sulfur atom, confirming it as a primary site for interacting with positively charged regions of a receptor. akademisains.gov.my The hydrogen atoms of the amine groups usually show a positive potential (blue), making them likely hydrogen bond donors. akademisains.gov.my

Derivation of Quantum Chemical Descriptors (e.g., Energy Gap, Hardness, Electronegativity)

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify a molecule's reactivity and stability. researchgate.netakademisains.gov.my

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO). A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. akademisains.gov.my

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO – EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." akademisains.gov.my Soft molecules are generally more reactive.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(ELUMO + EHOMO) / 2. akademisains.gov.my

These descriptors are valuable for comparing the reactivity of different compounds and predicting their biological potential. For example, a study on 4-(2-fluorophenyl)thiosemicarbazide calculated these values to predict its potential as a biologically active agent. akademisains.gov.my

| Parameter | Symbol | Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.469 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.560 | Electron-accepting ability |

| Energy Gap | ΔE | 4.909 | Chemical reactivity and stability |

| Global Hardness | η | 2.454 | Resistance to deformation |

| Global Softness | σ | 0.407 | Indicator of high reactivity |

| Electronegativity | χ | 3.015 | Electron-attracting tendency |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For 4-(3,4-Difluorophenyl)thiosemicarbazide, MD simulations can provide critical insights into its conformational stability and dynamic behavior, which are essential for understanding its interaction with biological receptors.

The stability of different conformers can be assessed by analyzing the simulation trajectories. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify the stability of the molecule and the flexibility of its constituent atoms, respectively. For instance, a stable conformation will exhibit minimal deviations from its average structure over the course of the simulation.

| Parameter | Description | Typical Application to 4-(3,4-Difluorophenyl)thiosemicarbazide |

| Potential Energy | The total energy of the system, indicating its stability. | Lower and stable potential energy over the simulation time suggests a stable conformation. |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the simulated molecule and a reference structure. | A plateau in the RMSD plot indicates that the molecule has reached a stable conformational state. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the deviation of each atom from its average position. | Higher RMSF values for specific atoms or functional groups indicate greater flexibility in those regions. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Changes in Rg can indicate conformational changes, such as folding or unfolding. |

This table is representative of data that would be generated from an MD simulation study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.edu For 4-(3,4-Difluorophenyl)thiosemicarbazide and its analogs, QSAR models can be developed to predict their biological activities, such as antimicrobial or anticancer effects, based on their molecular descriptors. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. rutgers.edu To build a QSAR model, a set of compounds with known biological activities is required. For each compound, various molecular descriptors are calculated, which can be categorized as constitutional, topological, geometrical, and electronic descriptors.

A statistical method, such as multiple linear regression or machine learning algorithms, is then used to create a mathematical equation that correlates the molecular descriptors with the biological activity. nih.gov This equation can then be used to predict the activity of new, untested compounds, including derivatives of 4-(3,4-Difluorophenyl)thiosemicarbazide. This predictive capability allows for the rational design of more potent analogs and the prioritization of compounds for synthesis and experimental testing. nih.gov

| Descriptor Type | Example Descriptors | Relevance to 4-(3,4-Difluorophenyl)thiosemicarbazide |

| Constitutional | Molecular Weight, Number of Hydrogen Bond Donors/Acceptors | Basic properties that influence absorption and distribution. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe the branching and connectivity of the molecular structure. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relate to the size and shape of the molecule, which are important for receptor binding. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describe the electronic distribution and reactivity of the molecule. |

This table illustrates the types of molecular descriptors that would be used in a QSAR study.

In Silico Prediction of Biomolecular Interactions and Drug-Likeness

In silico tools play a vital role in modern drug discovery by predicting how a compound like 4-(3,4-Difluorophenyl)thiosemicarbazide might interact with biological targets and whether it possesses the necessary properties to be a viable drug candidate. mdpi.com These predictions help in understanding the mechanism of action and assessing the compound's potential for further development.

Molecular docking is a key in silico technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov For 4-(3,4-Difluorophenyl)thiosemicarbazide, docking studies can identify potential binding sites on a target protein and predict the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein's amino acid residues can be visualized and analyzed. mdpi.com

Drug-likeness is a qualitative concept used to assess whether a compound has properties that would make it a likely orally active drug in humans. nih.gov Several computational models, such as Lipinski's Rule of Five, are used to evaluate drug-likeness based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Online tools like SwissADME can be used to calculate these properties and predict the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile of a compound. mdpi.com

| Property | Predicted Value for 4-(3,4-Difluorophenyl)thiosemicarbazide | Drug-Likeness Rule | Compliance |

| Molecular Weight | 203.21 g/mol | < 500 g/mol (Lipinski) | Yes |

| logP (Lipophilicity) | 1.5 - 2.5 (estimated) | < 5 (Lipinski) | Yes |

| Hydrogen Bond Donors | 3 | < 5 (Lipinski) | Yes |

| Hydrogen Bond Acceptors | 3 | < 10 (Lipinski) | Yes |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | < 140 Ų | Yes |

This table presents hypothetical predicted drug-likeness properties for 4-(3,4-Difluorophenyl)thiosemicarbazide based on general knowledge of similar structures.

Coordination Chemistry and Metal Complexes of 4 3,4 Difluorophenyl Thiosemicarbazide

Ligand Characteristics and Coordination Modes of Thiosemicarbazides

Thiosemicarbazides are a class of ligands known for their flexible coordination capabilities, primarily due to the presence of multiple donor atoms, namely nitrogen and sulfur. nih.govscribd.com The fundamental structure of thiosemicarbazide (B42300) allows for various binding patterns with metal ions. These ligands can act as unidentate, bidentate, or even multidentate chelating agents, depending on the reaction conditions and the nature of the metal ion involved. nih.govjocpr.com

The coordination versatility of thiosemicarbazides stems from the presence of both hard (nitrogen) and soft (sulfur) donor atoms, enabling them to form stable complexes with a wide array of metal ions. jocpr.com The most common coordination mode for thiosemicarbazones, which are closely related derivatives, involves chelation through the sulfur atom and one of the nitrogen atoms of the hydrazine (B178648) moiety, forming a stable five- or six-membered ring with the metal center. nih.govntu.edu.tw Specifically for 4-(3,4-Difluorophenyl)thiosemicarbazide, the presence of the difluorophenyl group can influence the electronic properties of the ligand, potentially affecting its coordination behavior and the stability of the resulting metal complexes.

Thiosemicarbazides can exist in tautomeric forms, the thione and thiol forms. In the solid state and in solution, they predominantly exist in the thione form. However, upon complexation with a metal ion, deprotonation of the N-H group adjacent to the sulfur atom can occur, leading to coordination in the anionic thiol form. This versatility in coordination modes is a key factor in the diverse chemical and biological properties of their metal complexes. nih.gov

Synthesis and Spectroscopic Characterization of Metal Complexes (e.g., with Cu(II), Ni(II), Zn(II), Co(II))

The synthesis of metal complexes with thiosemicarbazide ligands is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. jocpr.com For 4-(3,4-Difluorophenyl)thiosemicarbazide, complexes with divalent transition metals such as copper(II), nickel(II), zinc(II), and cobalt(II) can be prepared by mixing a methanolic or ethanolic solution of the ligand with a solution of the respective metal chloride or acetate (B1210297) salt. nih.gov The resulting complexes often precipitate from the solution and can be purified by recrystallization.

The characterization of these newly synthesized complexes relies on a combination of analytical and spectroscopic techniques to elucidate their structure and bonding.

Elemental Analysis: This technique provides the empirical formula of the complex by determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. A significant shift in the ν(C=S) (thione) band to a lower frequency in the complex spectrum compared to the free ligand suggests the coordination of the sulfur atom. Similarly, changes in the stretching vibrations of the N-H and C-N groups indicate the involvement of nitrogen atoms in bonding to the metal ion. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the ligand framework upon complexation. Shifts in the proton and carbon signals, particularly those near the donor atoms, confirm the coordination sites.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into the geometry of the coordination sphere around the metal ion. The d-d electronic transitions observed in the visible region are characteristic of the specific metal ion and its coordination environment (e.g., octahedral, tetrahedral, or square planar). rsc.org

Mass Spectrometry: This technique helps in confirming the molecular weight and fragmentation pattern of the complexes, further corroborating their proposed structures. jocpr.com

| Technique | Key Observables in Metal Complex Characterization |

|---|---|

| Elemental Analysis | Confirms the stoichiometric ratio of metal to ligand. |

| IR Spectroscopy | Shift in ν(C=S) and ν(N-H) bands indicating S and N coordination. |

| NMR Spectroscopy | Chemical shift changes in protons and carbons near donor atoms in diamagnetic complexes. |

| UV-Vis Spectroscopy | d-d transitions indicating the coordination geometry of the metal ion. |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. |

Influence of Metal Chelation on Biological Activity

It is a well-established principle in medicinal inorganic chemistry that the biological activity of a ligand can be significantly altered upon chelation with a metal ion. dergipark.org.tr This phenomenon is often attributed to several factors, including changes in lipophilicity, steric effects, and the introduction of new electronic properties upon complexation.

Thiosemicarbazones and their metal complexes have shown considerable promise as anticancer agents. researchgate.net The anticancer activity of these compounds is often linked to their ability to inhibit ribonucleotide reductase, an essential enzyme for DNA synthesis and repair. upes.ac.in The chelation of a metal ion, particularly copper, can enhance this inhibitory activity. researchgate.net Copper complexes of thiosemicarbazones are known to generate reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis in cancer cells. researchgate.net

Studies on various thiosemicarbazone derivatives have demonstrated that their metal complexes exhibit superior cytotoxic activity against a range of cancer cell lines compared to the free ligands. nih.gov The increased lipophilicity of the metal complexes facilitates their transport across the cell membrane, leading to higher intracellular concentrations and enhanced biological effect.

| Metal Ion | Observed Enhancement in Anticancer Activity | Potential Mechanism |

|---|---|---|

| Cu(II) | Significant increase in cytotoxicity against various cancer cell lines. researchgate.net | ROS generation, inhibition of ribonucleotide reductase. researchgate.net |

| Ni(II) | Enhanced antiproliferative effects. rsc.org | Increased cellular uptake and interaction with intracellular targets. |

| Zn(II) | Improved cytotoxic potential. scribd.com | Modulation of cellular signaling pathways. |

| Co(II) | Increased anticancer activity. | Interference with cellular metabolic processes. |

The antimicrobial properties of thiosemicarbazides and their derivatives are also significantly potentiated upon complexation with metal ions. nih.govdergipark.org.tr This enhancement is explained by Tweedy's chelation theory, which posits that the partial sharing of the metal's positive charge with the donor atoms of the ligand delocalizes the charge over the entire chelate ring. euroasiapub.org This, in turn, increases the lipophilicity of the complex, allowing it to penetrate the lipid layers of microbial cell membranes more effectively.

Once inside the cell, the metal complex can interfere with various cellular processes, such as enzyme activity and DNA replication, ultimately leading to microbial cell death. nih.gov The nature of the metal ion plays a crucial role in the antimicrobial spectrum and potency of the complex. For instance, copper and nickel complexes of thiosemicarbazones have been reported to exhibit broad-spectrum antibacterial and antifungal activities. dergipark.org.treuroasiapub.org

Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography, Geometric Configurations)

For thiosemicarbazide complexes, X-ray diffraction studies have revealed a variety of coordination geometries, including square planar, tetrahedral, and octahedral, depending on the metal ion and the stoichiometry of the complex. nih.gov For instance, Ni(II) complexes with thiosemicarbazones often adopt a square planar geometry, while Zn(II) complexes can be found in both tetrahedral and octahedral environments. mdpi.com

The crystal structure of the uncomplexed ligand, (Z)-4-(4-fluorophenyl)thiosemicarbazide, a compound closely related to the subject of this article, has been determined to be monoclinic. researchgate.netresearchgate.net Such structural information for the free ligand is invaluable for understanding the conformational changes that occur upon coordination to a metal ion.

Biomolecular Interaction Studies of Metal Complexes (e.g., DNA Binding, Protein Interaction)

The biological activity of many metal-based drugs is contingent upon their interaction with biomolecules, primarily DNA and proteins. mdpi.comrsc.org Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action.

Various spectroscopic and biophysical techniques are employed to study these interactions:

UV-Visible Absorption Titration: This method is used to investigate the binding of metal complexes to DNA. Changes in the absorption spectrum of the complex upon the addition of DNA, such as hypochromism (decrease in absorbance) and bathochromism (red shift), can indicate an intercalative binding mode, where the complex inserts itself between the base pairs of the DNA double helix. nih.gov

Fluorescence Spectroscopy: The intrinsic fluorescence of proteins, such as bovine serum albumin (BSA), can be quenched upon binding to a metal complex. By analyzing the quenching mechanism, information about the binding affinity and the number of binding sites can be obtained. rsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of biomolecules. Changes in the CD spectrum of DNA or a protein upon the addition of a metal complex can reveal conformational changes induced by the binding event. mdpi.com

Viscosity Measurements: An increase in the viscosity of a DNA solution upon the addition of a complex is a strong indication of an intercalative binding mode, as the DNA helix must lengthen to accommodate the intercalating molecule.

Gel Electrophoresis: This technique can be used to study the ability of a metal complex to cleave DNA. The conversion of supercoiled plasmid DNA to its nicked or linear form in the presence of the complex indicates DNA cleavage activity. researchgate.net

Studies on various thiosemicarbazone metal complexes have shown that they can bind to DNA through different modes, including intercalation and groove binding. mdpi.com The nature of the metal ion and the substituents on the thiosemicarbazone ligand influence the preferred binding mode and the affinity of the interaction. Similarly, these complexes have been shown to interact with serum albumins, which is important for their transport and bioavailability in biological systems. rsc.org

Future Directions and Emerging Research Avenues

Development of Advanced 4-(3,4-Difluorophenyl)thiosemicarbazide Derivatives with Tuned Selectivity

A primary focus of future research will be the rational design and synthesis of novel derivatives of 4-(3,4-Difluorophenyl)thiosemicarbazide with enhanced selectivity towards specific biological targets. The broad bioactivity of thiosemicarbazides necessitates a refinement of their structure to minimize off-target effects and improve therapeutic indices. nih.govmdpi.com

Strategic modifications to the 4-(3,4-Difluorophenyl)thiosemicarbazide core could involve:

Substitution at the N1 position: Introducing various acyl or aroyl groups at the N1 position can significantly influence the molecule's electronic and steric properties, thereby altering its binding affinity and selectivity for target enzymes or receptors.

Modification of the Phenyl Ring: While the 3,4-difluoro substitution is a key feature, further alterations, such as the addition of other functional groups, could fine-tune the compound's pharmacokinetic profile and target engagement.

The goal of these synthetic efforts is to create a library of advanced derivatives. These new compounds would then undergo rigorous screening to identify candidates with superior selectivity for cancer cells over normal cells, or for specific microbial enzymes over host enzymes, thereby paving the way for more effective and safer therapeutic agents. The lipophilicity and electronic properties of these new derivatives will be key parameters in guiding the selection of promising candidates. mdpi.com

| Derivative Modification Strategy | Rationale | Potential Outcome |

| N1-Acyl/Aroyl Substitution | Modulate steric and electronic properties | Enhanced target binding affinity and selectivity |

| Phenyl Ring Functionalization | Fine-tune ADME properties | Improved pharmacokinetic profile |

| Sulfur to Oxygen Replacement | Alter polarity and hydrogen bonding | Modified biological activity and toxicity profile |

Deeper Elucidation of Molecular Mechanisms of Action at the Proteomic and Genomic Levels

A comprehensive understanding of how 4-(3,4-Difluorophenyl)thiosemicarbazide exerts its biological effects at a molecular level is crucial for its clinical development. Future investigations will need to move beyond preliminary assays to employ advanced systems biology approaches.

Proteomic Profiling: Techniques such as mass spectrometry-based proteomics can identify the direct protein targets of the compound and map its downstream effects on cellular signaling pathways. nih.gov Studies on other thiosemicarbazone derivatives have suggested potential targets like topoisomerase II, which is vital for DNA replication in cancer cells. researchgate.net Investigating whether 4-(3,4-Difluorophenyl)thiosemicarbazide or its derivatives inhibit such enzymes would be a critical step. mdpi.comnih.gov